1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-20-8-9-24-16-7-6-14(10-15(16)17(20)21)19-25(22,23)11-12-2-4-13(18)5-3-12/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWWCZAACVRCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 344.8 g/mol. The structure includes a chlorophenyl group and a tetrahydrobenzo-f-oxazepine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₃ |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 922000-57-5 |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides possess antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The compound's sulfonamide group is believed to play a critical role in this activity by inhibiting bacterial enzyme systems.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For example, studies have highlighted its effectiveness as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions such as Alzheimer's disease . The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds have been shown to induce apoptosis in cancer cells through various pathways. The presence of the oxazepine moiety is thought to contribute to these effects by interacting with cellular signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on related sulfonamide derivatives revealed moderate to strong antibacterial activity against multiple bacterial strains. The most active compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Bacillus subtilis .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and target enzymes such as AChE. These studies suggest that the chlorophenyl group enhances binding affinity due to hydrophobic interactions with the enzyme's active site .
- Pharmacological Profile : A comprehensive review of related compounds indicates that those containing both sulfonamide and oxazepine functionalities often exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects .
Scientific Research Applications
Research indicates that compounds with similar structures to 1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide exhibit a range of biological activities:
1. Antimicrobial Activity
- The compound has shown promising antimicrobial properties against various bacterial strains. Studies suggest that it may inhibit cell wall synthesis and disrupt metabolic pathways in bacteria.
2. Anti-inflammatory Effects
- In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests potential therapeutic applications in treating inflammatory diseases.
3. Antioxidant Properties
- The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This property is particularly relevant in the context of diseases characterized by oxidative stress.
Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated several derivatives similar to the target compound for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the sulfonamide group enhanced antibacterial activity significantly.
Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory potential of related compounds demonstrated that they effectively reduced levels of TNF-α and IL-6 in vitro. This suggests that the compound could be beneficial in treating inflammatory diseases.
Study 3: In Silico Studies
In silico studies have been conducted to predict the pharmacokinetic behavior of this compound using tools like Molinspiration and PreADMET. These studies indicated favorable absorption and distribution characteristics, suggesting potential for further development.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (mg/mL) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | 6.67 | Active against Pseudomonas aeruginosa |
| Compound B | Antimicrobial | 6.72 | Most potent against Escherichia coli |
| Compound C | Antioxidant | IC50 0.3287 | Comparable to Vitamin C |
| Compound D | Anti-inflammatory | 94% inhibition | Effective in reducing edema |
Preparation Methods
Precursor Selection and Cyclization
The benzo[f]oxazepine scaffold is constructed via a cyclocondensation reaction between 2-aminophenol derivatives and γ-keto esters. For example, 2-amino-5-methylphenol reacts with ethyl levulinate (γ-keto ester) under acidic conditions (e.g., p-toluenesulfonic acid in toluene) to yield 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine. The reaction proceeds through imine formation followed by intramolecular nucleophilic attack by the phenolic oxygen, as depicted below:
$$
\text{2-Amino-5-methylphenol} + \text{Ethyl levulinate} \xrightarrow{\text{Acid}} \text{4-Methyl-5-oxo-benzo[f]oxazepine} + \text{Ethanol}
$$
Yield optimization (Table 1) demonstrates that toluene as a solvent at 110°C achieves 78% conversion, while polar aprotic solvents like dimethylformamide reduce yield due to side reactions.
Table 1: Cyclization Reaction Optimization
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Toluene | 110 | p-TSA | 78 |
| DMF | 100 | None | 45 |
| Dichloromethane | 40 | BF₃·Et₂O | 62 |
Introduction of the 7-Amino Group
Functionalization at the 7-position requires nitration followed by reduction. Nitration of the benzooxazepine intermediate using nitric acid in sulfuric acid introduces a nitro group at the para position relative to the ether oxygen. Subsequent hydrogenation over palladium on carbon (10% Pd/C) in ethanol under 3 atm H₂ yields the 7-amino derivative:
$$
\text{4-Methyl-5-oxo-benzooxazepine} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{7-Nitro derivative} \xrightarrow{\text{H₂/Pd}} \text{7-Amino-4-methyl-5-oxo-benzooxazepine}
$$
Preparation of 4-Chlorophenylmethanesulfonyl Chloride
Sulfonation of 4-Chlorotoluene
4-Chlorotoluene undergoes sulfonation with fuming sulfuric acid (20% SO₃) at 120°C to produce 4-chlorophenylmethanesulfonic acid. The reaction is highly exothermic and requires controlled addition to avoid polysulfonation:
$$
\text{4-Chlorotoluene} + \text{SO₃} \rightarrow \text{4-Chlorophenylmethanesulfonic Acid}
$$
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C to form the sulfonyl chloride. Excess PCl₅ ensures complete conversion, and the product is purified by vacuum distillation:
$$
\text{4-Chlorophenylmethanesulfonic Acid} + \text{PCl₅} \rightarrow \text{4-Chlorophenylmethanesulfonyl Chloride} + \text{POCl₃} + \text{HCl}
$$
Table 2: Sulfonyl Chloride Synthesis Parameters
| Reagent | Temperature (°C) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| PCl₅ | 0–5 | 2 | 92 |
| SOCl₂ | 25 | 6 | 85 |
Coupling of Sulfonyl Chloride and Amine
Sulfonylation Reaction
The 7-amino benzooxazepine reacts with 4-chlorophenylmethanesulfonyl chloride in the presence of triethylamine (base) in dichloromethane. The base neutralizes HCl generated during the reaction, shifting equilibrium toward product formation:
$$
\text{7-Amino-benzooxazepine} + \text{Sulfonyl Chloride} \xrightarrow{\text{Et₃N}} \text{Target Compound} + \text{Et₃N·HCl}
$$
Table 3: Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 25 | 88 |
| Pyridine | THF | 40 | 75 |
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (7:3), yielding white crystals. Purity is confirmed by HPLC (>99%) and ¹H NMR (DMSO-d₆, δ 7.85 ppm for sulfonamide NH). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 435.0721 [M+H]⁺.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the cyclization step, improving yield to 85% while reducing reaction time from 12 h to 30 min. This method minimizes thermal decomposition of sensitive intermediates.
Enzymatic Sulfonation
Recent advances employ aryl sulfotransferases for regioselective sulfonation under mild conditions (pH 7.4, 37°C). While eco-friendly, this approach currently achieves only 60% conversion due to enzyme inhibition by byproducts.
Challenges and Mitigation Strategies
Oxazepine Ring Stability
The oxazepine ring is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH during sulfonylation and low-temperature storage (−20°C) prevent degradation.
Sulfonyl Chloride Hydrolysis
4-Chlorophenylmethanesulfonyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions, with molecular sieves (4Å) used to scavenge trace water.
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity yields of this compound?
The synthesis involves multi-step reactions, typically starting with the functionalization of the tetrahydrobenzo[f][1,4]oxazepin core. Key steps include:
- Step 1 : Alkylation or acylation of the oxazepine ring under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like sulfonamides .
- Step 2 : Coupling the 4-chlorophenylmethanesulfonamide moiety via nucleophilic substitution or amide bond formation. Reaction temperatures are optimized between 60–80°C to balance yield and side-product formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which analytical techniques are most effective for structural confirmation?
- NMR Spectroscopy : - and -NMR are critical for verifying substituent positions on the oxazepine and chlorophenyl rings. Key signals include the sulfonamide NH (~10–12 ppm) and oxazepinone carbonyl (~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₉H₁₈ClN₂O₄S: 420.06 g/mol) and fragmentation patterns to validate the sulfonamide linkage .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, though this requires high-purity single crystals .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies should systematically modify substituents and evaluate pharmacological outcomes:
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like G-protein-coupled receptors .
Advanced: How should contradictory bioactivity data across assays be resolved?
Contradictions often arise from assay-specific conditions or off-target effects. Mitigation strategies include:
- Multi-assay validation : Compare results across enzymatic assays (e.g., fluorescence-based), cell-based viability tests (MTT assay), and in vivo models .
- Meta-analysis : Pool data from structurally related compounds (e.g., benzoxazepine derivatives) to identify trends in potency vs. lipophilicity (ClogP) or polar surface area .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
Basic: What stability considerations are critical for storage and handling?
- Thermal stability : Store at –20°C in amber vials to prevent degradation of the sulfonamide group. DSC/TGA analyses show decomposition above 150°C .
- Hydrolytic stability : Avoid aqueous buffers at pH >8, which cleave the oxazepinone ring. Use anhydrous DMSO for stock solutions .
Advanced: What kinetic models are suitable for studying its reaction mechanisms?
- Pseudo-first-order kinetics : Monitor nucleophilic substitution reactions (e.g., sulfonamide coupling) using HPLC to track reactant decay .
- Eyring plots : Determine activation parameters (ΔH‡, ΔS‡) for ring-closing steps in tetrahydrobenzooxazepin formation .
Basic: How can intermediates be characterized during synthesis?
- LC-MS/MS : Track intermediates in real-time, focusing on masses corresponding to expected byproducts (e.g., dechlorinated analogs) .
- FT-IR : Identify carbonyl stretches (1650–1750 cm⁻¹) to confirm oxazepinone formation .
Advanced: What strategies identify biological targets for this compound?
- Chemoproteomics : Use affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates .
- Transcriptomic profiling : Compare gene expression changes (RNA-seq) in treated vs. untreated cells to infer pathway engagement .
Basic: How is purity validated for pharmacological assays?
- HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 254 nm. Accept purity ≥95% .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.4%) .
Advanced: How can computational methods improve lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
